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For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic

technique for the separation of polar and hydrophilic compounds. This makes it an ideal

method for the analysis of purine bases, nucleosides, and nucleotides, which are often poorly

retained in reversed-phase chromatography. The use of stable isotope labeling, such as with

¹⁵N, is a critical tool in metabolic studies to trace the fate of these molecules in biological

systems. This application note provides a detailed protocol for the separation and analysis of

¹⁵N labeled purines using HILIC coupled with mass spectrometry (MS), a common technique

for differentiating and quantifying isotopologues. The methods described herein are applicable

for researchers studying purine metabolism, drug development professionals investigating

nucleotide-based therapeutics, and scientists conducting metabolomics research.

The separation mechanism in HILIC is based on the partitioning of analytes between a

hydrophilic stationary phase and a mobile phase with a high concentration of a less polar

organic solvent.[1] A water-rich layer is formed on the surface of the stationary phase, and

polar analytes are retained through interactions with this layer.[2] Elution is typically achieved

by increasing the polarity of the mobile phase, usually by increasing the water content in the

gradient.[3] Commonly used stationary phases for purine analysis include zwitterionic phases

like ZIC-HILIC and amide-based phases like TSKgel Amide-80.[1][4]
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Experimental Protocols
This section details the necessary steps for sample preparation from cell cultures, followed by

the HILIC-MS analysis for ¹⁵N labeled purines.

Materials and Reagents
Acetonitrile (ACN), LC-MS grade

Water, LC-MS grade

Ammonium acetate (CH₃COONH₄), LC-MS grade

Ammonium carbonate ((NH₄)₂CO₃)

Perchloric acid (HClO₄)

Potassium carbonate (K₂CO₃)

¹⁵N labeled purine standards (e.g., ¹⁵N₅-Adenine, ¹⁵N₅-Guanine)

Unlabeled purine standards (for comparison)

ZIC-HILIC column (e.g., 150 x 2.1 mm, 5 µm) or TSKgel Amide-80 column (e.g., 150 x 2.0

mm, 3 or 5 µm)

Sample Preparation: Extraction of Intracellular Purines
This protocol is adapted for cultured cells and is designed to efficiently extract purine

metabolites while minimizing degradation.

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-

buffered saline (PBS).

Metabolite Extraction:

Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet.

Lyse the cells by subjecting them to three freeze-thaw cycles or by probe sonication.
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Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to pellet proteins and cell

debris.

Carefully collect the supernatant, which contains the acid-soluble metabolites.

Neutralization:

Neutralize the acidic supernatant by adding a small volume of 3.5 M potassium carbonate

(K₂CO₃) until the pH reaches approximately 7.0.

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

Centrifuge at 10,000 × g for 10 minutes at 4°C to remove the precipitate.

Final Preparation:

Filter the supernatant through a 0.22 µm syringe filter.

The sample is now ready for HILIC-MS analysis. For optimal peak shape, the sample

should be diluted in a solvent with a high organic content, similar to the initial mobile

phase conditions.

HILIC-MS Instrumentation and Conditions
The following are representative HILIC-MS conditions. Optimization may be required

depending on the specific analytes and instrumentation.

HPLC System: A UHPLC or HPLC system capable of gradient elution.

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap) is necessary for the detection and quantification of ¹⁵N labeled compounds.

Column:

Option 1: ZIC®-pHILIC, PEEK 150 x 4.6 mm, 5 µm

Option 2: TSKgel Amide-80, 150 x 2.0 mm, 3 µm

Mobile Phase:
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Mobile Phase A: 20 mM Ammonium Carbonate, pH 8.8 (for ZIC-pHILIC) or 10 mM

Ammonium Acetate in Water (for Amide-80)

Mobile Phase B: Acetonitrile

Gradient Elution Program (Example):

A linear gradient from 90% to 40% acetonitrile over 20 minutes is a good starting point.

The column should be re-equilibrated at the initial conditions for at least 10 minutes

between injections.

Flow Rate: 0.2 - 0.5 mL/min (depending on column dimensions)

Column Temperature: 30 - 45°C

Injection Volume: 1 - 5 µL

MS Detection:

Operate in both positive and negative ion modes to determine the optimal ionization for

each purine.

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for

targeted quantification of unlabeled (M) and labeled (M+n) purines, where 'n' is the

number of ¹⁵N atoms.

Data Presentation
The retention times of purine bases and nucleosides are influenced by the choice of stationary

phase, mobile phase composition, and pH. The following tables summarize representative

retention data from literature for common purines on different HILIC columns.

Table 1: Representative Retention Times of Purines on a ZIC®-pHILIC Column
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Compound Retention Time (min)

Thymine 4.3

Uracil 5.0

Adenine 5.8

Cytosine 7.3

Guanosine 9.9

Conditions: ZIC®-pHILIC, PEEK 150 x 4.6 mm,

5 µm; Mobile Phase: 80% Acetonitrile, 20% 20

mM Ammonium Carbonate, pH 8.8; Flow Rate:

0.5 mL/min.

Table 2: HILIC-MS/MS Parameters for Selected Purine Metabolites
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Compound Precursor Ion (m/z) Product Ion (m/z) Polarity

Hypoxanthine 137.04 119.03 Positive

Xanthine 153.04 135.03 Positive

Adenine 136.06 119.05 Positive

Guanine 152.05 135.05 Positive

Adenosine 268.10 136.06 Positive

Guanosine 284.10 152.05 Positive

Inosine 269.09 137.04 Positive

Uric Acid 169.03 141.02 Positive

Note: The specific m/z

values for ¹⁵N labeled

analogues will be

shifted according to

the number of

incorporated ¹⁵N

atoms.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of ¹⁵N labeled purines

from cell culture to data acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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